2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Description
2-Chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazinyl moiety substituted with a methoxy group at the 6-position and a chlorinated benzene sulfonamide core. The methoxy group on the pyridazine ring likely enhances solubility and modulates electronic interactions with biological targets, while the chloro substituent on the benzene ring may influence binding affinity and metabolic stability .
Properties
IUPAC Name |
2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-24-17-10-9-15(19-20-17)12-5-4-6-13(11-12)21-25(22,23)16-8-3-2-7-14(16)18/h2-11,21H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVSLZHSWCRUFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact industrial methods would depend on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Common reagents for these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for designing new drugs with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological targets, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism by which 2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitutions on the Pyridazine Ring
Methoxy vs. Ethoxy Substituents
- 3-Chloro-N-[3-(6-Ethoxypyridazin-3-yl)Phenyl]Benzene-1-Sulfonamide (): Replacing the methoxy group with ethoxy increases lipophilicity (molecular weight: 423.41 vs. Ethoxy groups may reduce solubility in polar solvents compared to methoxy, impacting bioavailability .
- Impact on Activity : Methoxy groups are electron-donating, enhancing resonance stabilization in aromatic systems, which could improve binding to COX-2’s hydrophobic pocket. Ethoxy may introduce steric hindrance, reducing inhibitory efficacy .
Halogen Variations on the Benzene Ring
- 4-Bromo-N-[3-(6-Methoxypyridazin-3-yl)Phenyl]Benzene-1-Sulfonamide (): Substituting chlorine with bromine increases molecular weight (436.3 vs. Bromine’s larger atomic radius may alter binding geometry compared to chlorine .
- 2-Chloro-N-[3-(6-Ethoxypyridazin-3-yl)Phenyl]-5-Nitrobenzenesulfonamide () :
The addition of a nitro group introduces strong electron-withdrawing effects, which could enhance electrophilic reactivity and modify interactions with enzymatic active sites .
Functional Group Modifications
- N-[3-(6-Ethoxypyridazin-3-yl)Phenyl]-2-(Trifluoromethyl)Benzene-1-Sulfonamide () :
The trifluoromethyl group is highly electronegative and lipophilic, improving metabolic stability and resistance to enzymatic degradation. This substitution may enhance selectivity for hydrophobic regions of COX-2 . - Such modifications are critical in optimizing pharmacokinetic profiles .
Data Table: Key Structural and Functional Comparisons
Biological Activity
2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a complex organic compound with significant potential in biological applications. Its unique structural features, including a chloro group, a methoxypyridazinyl moiety, and a sulfonamide group, suggest diverse biological activities ranging from antimicrobial to anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known for its ability to inhibit various enzymatic activities, while the methoxypyridazinyl group may enhance binding affinity to biological targets.
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. The mechanism typically involves inhibition of bacterial folate synthesis by competitively inhibiting dihydropteroate synthase. This mechanism has been explored in various studies, demonstrating effectiveness against Gram-positive and Gram-negative bacteria.
| Organism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 20 | 50 |
| P. aeruginosa | 12 | 50 |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. The compound has shown promise in inhibiting serine/threonine protein kinases, which play critical roles in cancer cell proliferation and survival.
Case Study: Inhibition of Protein Kinases
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at concentrations as low as 10 µM. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Inhibition of PI3K/Akt pathway |
| A549 (Lung Cancer) | 12 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 18 | Cell cycle arrest |
Research Findings
Recent studies have highlighted the compound's dual role as both an antimicrobial and anticancer agent. For instance, a publication in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited enhanced activity against multidrug-resistant strains of bacteria and showed selective toxicity towards cancer cells compared to normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
